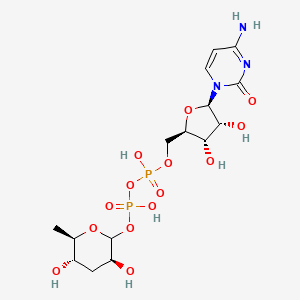
CDP-3,6-dideoxy-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-3,6-dideoxy-D-mannose is a CDP-sugar in which the sugar component is 3,6-dideoxy-D-mannose. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Polysaccharides
CDP-3,6-dideoxy-D-mannose is primarily utilized in the biosynthesis of polysaccharides, including lipopolysaccharides and capsular polysaccharides in bacteria. The synthesis of these structures is vital for bacterial virulence and survival in host environments.
Case Study: Campylobacter jejuni
Research has shown that this compound is involved in the biosynthetic pathways of Campylobacter jejuni, a pathogen responsible for gastrointestinal infections. The enzymes responsible for converting cytidine triphosphate (CTP) and D-mannose-6-phosphate into this compound have been characterized, revealing insights into how this compound contributes to the formation of complex carbohydrate structures essential for the bacterium's pathogenicity .
Enzymatic Reactions and Mechanisms
The enzymatic pathways involving this compound are critical for understanding its role in sugar nucleotide metabolism. Enzymes such as cytidylyltransferases and dehydratases facilitate the conversion of precursor molecules into this compound.
Enzymatic Pathway Overview
- Cytidylyltransferase : Catalyzes the formation of this compound from CTP and D-mannose-6-phosphate.
- Dehydratases : Involved in subsequent modifications that lead to various dideoxysugars essential for polysaccharide synthesis .
Pharmaceutical Applications
Given its role in bacterial virulence, this compound has potential applications in drug development and vaccine formulation. Targeting the biosynthetic pathways that utilize this compound may lead to novel antimicrobial therapies.
Potential Drug Targets
- Inhibitors of enzymes involved in the synthesis of this compound could serve as antimicrobial agents by disrupting polysaccharide formation in pathogenic bacteria.
- Vaccines designed to elicit an immune response against capsular polysaccharides derived from this compound may enhance protection against infections caused by encapsulated bacteria .
Structural Studies
Structural studies of enzymes interacting with this compound provide insights into its biochemical properties and reactivity. High-resolution X-ray crystallography has been employed to elucidate the binding mechanisms of this nucleotide sugar with various enzymes.
Key Findings from Structural Analysis
- The active site configurations of enzymes like cytidylyltransferase reveal how substrate specificity is achieved.
- Understanding these interactions aids in the design of enzyme inhibitors that can modulate the pathways involving this compound .
Summary Table of Applications
Eigenschaften
Molekularformel |
C15H25N3O14P2 |
|---|---|
Molekulargewicht |
533.32 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14?/m1/s1 |
InChI-Schlüssel |
JHEDABDMLBOYRG-AFDCTPMMSA-N |
SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Kanonische SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















